Antimicrobial Agents: The development of novel oxazolidinone derivatives containing a thieno-pyridine ring system demonstrated promising antibacterial activity against Gram-positive bacteria. [] This highlights the potential of exploring related structural motifs for antimicrobial drug discovery.
Anticancer Agents: Research focusing on benzamide derivatives from a pyridazinone scaffold identified potent inhibitors of histone deacetylases (HDACs), key enzymes often dysregulated in cancer. [] The study showcased the anticancer potential of compounds bearing structural similarities to 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide.
Anti-inflammatory and Analgesic Agents: A study investigated N-(Adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist, for its role in pain and inflammation. [] Although structurally different, this research underscores the ongoing exploration of benzamide derivatives for their therapeutic potential in inflammatory conditions.
Compound Description: AACBA is a potent P2X7 antagonist. In vitro studies demonstrated AACBA's ability to inhibit both human P2X7-mediated calcium flux and quinolinium uptake assays. AACBA also exhibited dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and effectively prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in acute in vivo models of pain and inflammation. []
Compound Description: This compound represents a pharmaceutically acceptable salt, where n equals 1, 2, or 3; and M is a molecule of acid. The salt is selected from the group consisting of hydrochloride, para-toluene sulfonate, methanesulphonate, maleate, succinate and L-malate. The compound shows efficacy in treating cancer. []
Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. [] It exhibits strong antiproliferative activity against the human myelodysplastic syndrome (SKM-1) cell line and demonstrates favorable pharmacokinetic properties.
Compound Description: This series of compounds demonstrates antihypertensive activity. [] These compounds contain a variety of substituents on the phenyl ring attached to the azetidin-2-one moiety.
-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: This series of compounds, particularly 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l), exhibits promising antibacterial and antifungal activities with low hemolytic activity. []
Compound Description: This compound, along with its dimaleate salt, exhibits potential therapeutic benefits for gastrointestinal tract, bile duct, gall bladder, lung diseases, as well as prayer. []
Compound Description: This series of compounds represent novel derivatives synthesized by condensing various 4-substituted benzaldehydes with 8-amino-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione. []
Compound Description: This series of compounds, along with their carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol counterparts, have been synthesized and characterized. These compounds have undergone biological evaluation and docking studies. []
2-Chloro-3-formyl quinoline derivatives
Compound Description: This series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were designed and synthesized to evaluate their biological significance. Some of the derivatives exhibited significant diuretic activity. []
Compound Description: Flufenoxuron is a potent acylurea insecticide and acaricide. A radiolabeled analog ([aniline ring-U-14C] flufenoxuron) was synthesized to facilitate pharmacokinetic and metabolic studies. []
Compound Description: This compound, featuring a pyrimidine and an oxadiazine ring, was synthesized and evaluated for antibacterial and antifungal activity. []
Compound Description: This series of six new pyrimidin-2-yl-substituted triaryltriazoles incorporates various substituents (R = methoxy, methyl, H, bromo, chloro, fluoro) on the phenyl ring. The compounds were synthesized and characterized to study their intermolecular interactions. []
Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)
Compound Description: Almorexant is a dual orexin receptor antagonist, while SB-674042 acts as a selective orexin 1 receptor antagonist, and EMPA is a selective orexin 2 receptor antagonist. []
Compound Description: This series of compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, are reported to have potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []
VX-984 and M3814
Compound Description: VX-984 and M3814 are DNA-dependent protein kinase (DNA-PK) catalytic inhibitors that have progressed into clinical development for cancer therapy. []
Compound Description: These novel hybrid compounds combine a 2-mercapto-3-arylquinazolin-4(3H)-one scaffold with a coumarin moiety and demonstrate promising antibacterial activity. []
Compound Description: This series of compounds, particularly N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide, exhibits potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cancer cell lines. []
N-Substituted-3-chloro-2-azetidinones
Compound Description: These compounds, featuring a substituted azetidin-2-one ring, exhibit both anthelmintic [] and anti-inflammatory activities. []
Compound Description: This series of heterocyclic compounds incorporates a triazolothiadiazole core and exhibits antibacterial and antifungal activity. []
Fluoro-substituted benzothiazole derivatives
Compound Description: These compounds, containing a fluoro-substituted benzothiazole core, were synthesized and screened for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []
Fluorine-substituted 1,2,4-triazinones
Compound Description: This series of compounds incorporates a fluorine-substituted 1,2,4-triazinone core and exhibits both anti-HIV-1 and CDK2 inhibitory activity. []
N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives
Compound Description: These compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, showed bactericidal and fungicidal activity against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, and Aspergillus niger. []
Compound Description: This series of compounds exhibits potent protoporphyrinogen IX oxidase (PPO) inhibitory activity and displays promising herbicidal activity. []
Chidamide Derivatives
Compound Description: This series of compounds was designed based on the structure of chidamide, a histone deacetylase (HDAC) inhibitor, to enhance Zn2+ chelating and selectivity. Several analogs exhibited moderate antiproliferative activity against cancer cell lines. []
2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15) and N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Compound 25)
Compound Description: Compound 15 acts as an inverse agonist of RORγt, the master regulator of T-helper 17 (Th17) cell function, and effectively inhibits IL-17 release in human Th17 cells. In contrast, Compound 25 functions as an agonist of RORγt. []
Compound Description: PLX5622 is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R), demonstrating efficacy in reducing glioma growth by modulating glioma-associated microglia and macrophages (GAMMs). []
Venetoclax and its metabolites (Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA))
Compound Description: Venetoclax is a potent Bcl-2 inhibitor used in treating hematologic malignancies. VNO and VHA are oxidative impurities of venetoclax, with VHA forming from VNO via the Meisenheimer rearrangement. []
Pyridine derivatives
Compound Description: This series of pyridine derivatives, designed as neonicotinoid analogues, exhibited insecticidal activity against the cowpea aphid, Aphis craccivora Koch. []
5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)
Compound Description: These compounds, featuring a pyrimidine ring linked to a benzamide moiety, showed potent antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. []
3-(Benzamidomethyl and fluorobenzamidomethyl)-6-(fluoro, chloro and methylthio)-2-(4-tolyl and 3,4-methylenedioxyphenyl)imidazo[1,2-b]pyridazines
Compound Description: This series of imidazo[1,2-b]pyridazines showed anxiolytic activity, with 3-(3- or 4-fluorobenzamidomethyl)-2-(3,4-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine exhibiting the strongest binding affinity to the benzodiazepine site. []
4-Chloro-3-(substituted amino)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ols and 4-Chloro-3-(substituted amino)methyl-5-(7-trifluoromethyl-quinazolin-4-ylamino)biphenyl-2-ols
Compound Description: This series of compounds consists of Mannich bases derived from 4-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]phenol and the corresponding substituted 5-(7-trifluoromethylquinazolin-4-ylamino)biphenyl-2-ols. These compounds were synthesized and tested for antimalarial activity against Plasmodium falciparum. []
5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides
Compound Description: This series of compounds and their Nω-oxides demonstrated promising antimalarial activity against Plasmodium berghei in mice and displayed activity against resistant strains of the parasite. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.